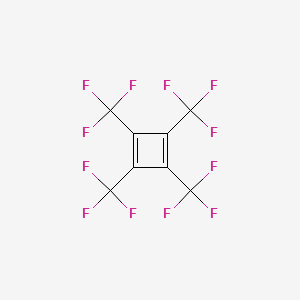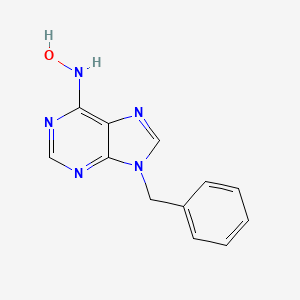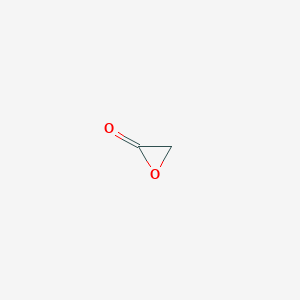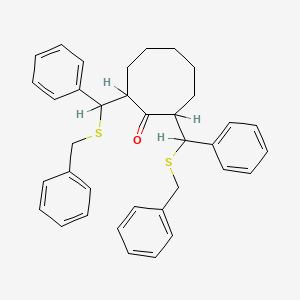![molecular formula C10H11Cl B14653253 [1-(Chloromethyl)cyclopropyl]benzene CAS No. 50462-72-1](/img/structure/B14653253.png)
[1-(Chloromethyl)cyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Chloromethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylmethanol with thionyl chloride to form cyclopropylmethyl chloride. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [1-(Chloromethyl)cyclopropyl]benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclopropylmethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed:
Substitution: Products include hydroxymethylcyclopropylbenzene or aminomethylcyclopropylbenzene.
Oxidation: Products include cyclopropylcarboxylic acid or benzyl alcohol derivatives.
Reduction: Products include cyclopropylmethylbenzene.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclopropyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which [1-(Chloromethyl)cyclopropyl]benzene exerts its effects involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. These reactions allow the compound to interact with different molecular targets, leading to the formation of new products with desired properties. The cyclopropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylbenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness:
Structural Features: The combination of a cyclopropyl group and a chloromethyl group on the benzene ring gives [1-(Chloromethyl)cyclopropyl]benzene unique reactivity and selectivity in chemical reactions.
Reactivity: The presence of both groups allows for a wider range of chemical transformations compared to similar compounds.
Propriétés
Numéro CAS |
50462-72-1 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H11Cl/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
VIHISKKERGHKEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



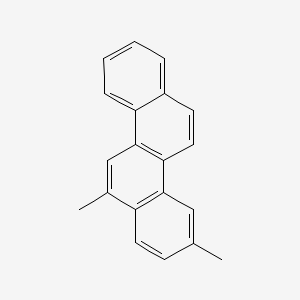

![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
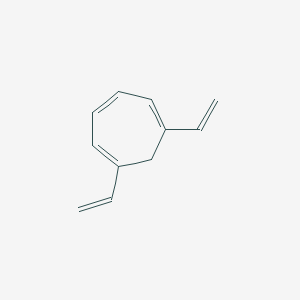
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
